

Application Notes and Protocols for MI-1063, a Menin-MLL Inhibitor

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Compound of Interest

Compound Name: MI-1063

Cat. No.: B15621279

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Introduction

MI-1063 is a potent and selective small molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or mutations in Nucleophosmin 1 (NPM1). Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the MLL complex to target genes, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1. By disrupting the Menin-MLL interaction, **MI-1063** leads to the downregulation of these target genes, inducing differentiation and apoptosis in leukemic cells. These application notes provide detailed protocols for the solubility and preparation of **MI-1063** for laboratory use.

Product Information

Property	Value (Representative Data for Menin-MLL Inhibitors)
Target	Menin-MLL Interaction
Molecular Weight	Compound specific, not publicly available
Appearance	Crystalline solid
Purity	>98%
IC ₅₀ (Menin-MLL PPI)	10-500 nM (Varies by specific compound)
Storage	Store at -20°C for up to 1 year

Solubility and Storage

Proper storage and handling of **MI-1063** are crucial to maintain its stability and activity. It is recommended to store the compound as a solid at -20°C. For experimental use, stock solutions should be prepared and stored at -80°C.

Solvent	Solubility (Representative)	Notes
DMSO	≥ 10 mg/mL	Recommended for preparing high-concentration stock solutions.
Ethanol	Soluble	Can be used for further dilutions, but initial stock in DMSO is preferred.
Water	Insoluble	Not a suitable solvent for this class of compounds.

Note: The solubility data presented is representative of the Menin-MLL inhibitor class. It is recommended to perform a solubility test for your specific batch of **MI-1063**.

Preparation of MI-1063 for Laboratory Use

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of **MI-1063** in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

- **MI-1063** powder
- Anhydrous DMSO
- Sterile, polypropylene microcentrifuge tubes

Protocol:

- Equilibrate the vial of **MI-1063** powder to room temperature before opening to prevent moisture condensation.
- To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of **MI-1063**. The exact volume will depend on the molecular weight of **MI-1063**, which is not publicly available. Please refer to the manufacturer's product data sheet.
- Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. The solution should be clear and colorless.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- Store the aliquoted stock solutions at -80°C. When stored properly, the stock solution is stable for at least 6 months.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.

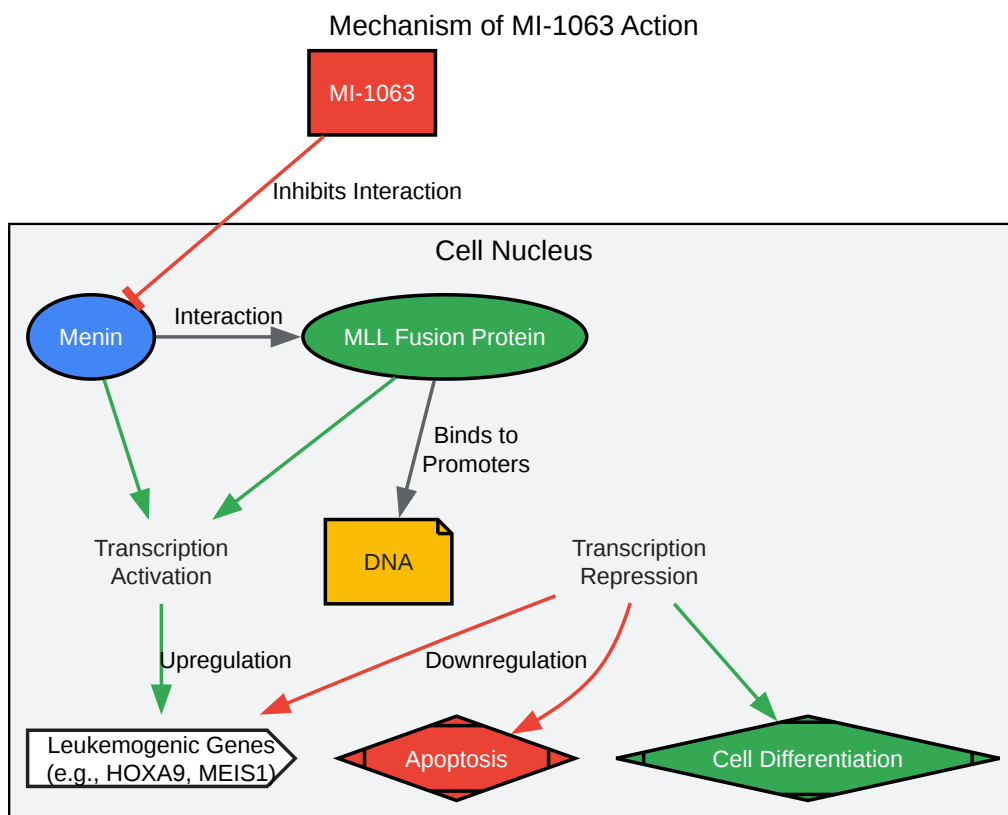
Protocol:

- Thaw a single-use aliquot of the 10 mM **MI-1063** stock solution at room temperature.

- Perform serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
- Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

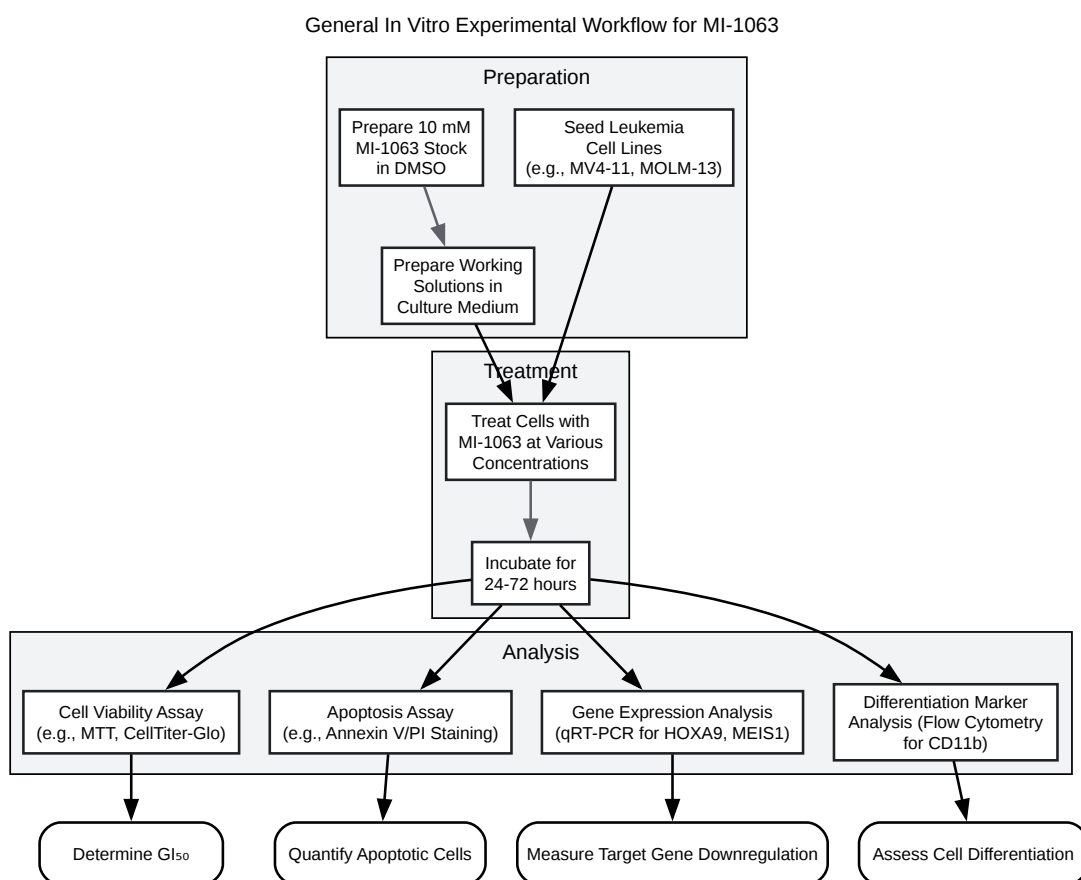
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **MI-1063** and a general workflow for its in vitro evaluation.



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Caption: **MI-1063** disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenic gene transcription.



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Caption: Workflow for evaluating **MI-1063**'s effects on leukemia cells in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI₅₀) of **MI-1063** in leukemia cell lines.

Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13)
- Complete cell culture medium
- 96-well cell culture plates
- **MI-1063** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 100 µL of medium containing serial dilutions of **MI-1063** (or DMSO vehicle control) to the respective wells.
- Incubate the plate for 72 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value from the dose-response curve.

Gene Expression Analysis by qRT-PCR

This protocol is for measuring the effect of **MI-1063** on the expression of target genes HOXA9 and MEIS1.

Materials:

- Leukemia cell lines
- 6-well cell culture plates
- **MI-1063** working solutions
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

- Seed cells in 6-well plates and allow them to adhere or stabilize overnight.
- Treat the cells with **MI-1063** at the desired concentration (e.g., 1x and 5x GI₅₀) or DMSO vehicle control for 24-48 hours.
- Harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in **MI-1063**-treated cells compared to the vehicle control.

Disclaimer

The information provided in these application notes is based on the known properties of the Menin-MLL inhibitor class of compounds. **MI-1063** is assumed to be a member of this class. Researchers should refer to the specific product data sheet provided by the manufacturer for **MI-1063** for any compound-specific information. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell lines.

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